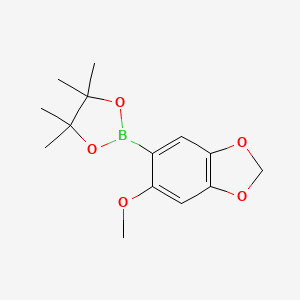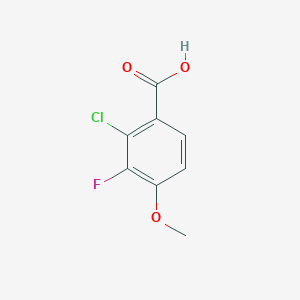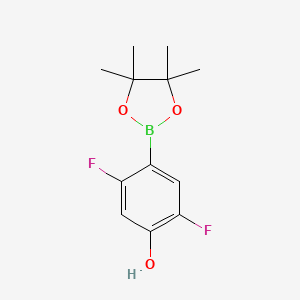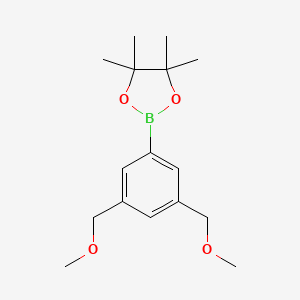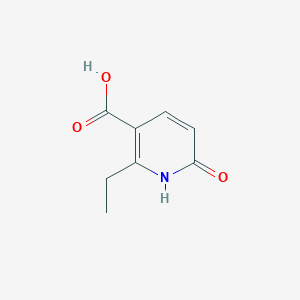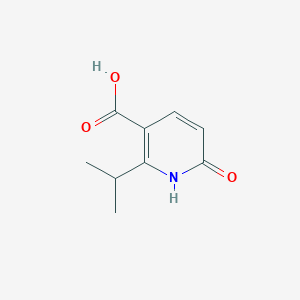
5-Benzyl-2-bromopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-2-bromopyridine: is an organic compound that belongs to the class of bromopyridines. It is characterized by a benzyl group attached to the fifth position and a bromine atom attached to the second position of the pyridine ring. This compound is often used as an intermediate in the synthesis of more complex chemical structures due to its reactivity and functional groups.
Mecanismo De Acción
Target of Action
5-Benzyl-2-bromopyridine is a brominated derivative of pyridine, which is a basic heterocyclic organic compound It’s known that bromopyridines can interact with various enzymes and receptors in the body .
Mode of Action
Bromopyridines are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In these reactions, the bromopyridine acts as an electrophile, reacting with a boron reagent in the presence of a palladium catalyst .
Biochemical Pathways
Bromopyridines are known to participate in various chemical reactions, leading to the formation of complex organic structures . These reactions can potentially influence various biochemical pathways, depending on the specific targets of the resulting compounds.
Pharmacokinetics
The bromopyridine moiety is known to be relatively stable, which could potentially influence the compound’s bioavailability .
Result of Action
Bromopyridines are known to be involved in various chemical reactions, leading to the formation of complex organic structures . The resulting compounds can potentially interact with various targets in the body, leading to a range of biological effects.
Action Environment
The action of this compound can potentially be influenced by various environmental factors. For example, the efficiency of Suzuki-Miyaura cross-coupling reactions, in which bromopyridines are often used, can be influenced by factors such as temperature and the presence of a suitable catalyst .
Análisis Bioquímico
Biochemical Properties
5-Benzyl-2-bromopyridine is involved in various biochemical reactions. It can undergo free radical bromination, nucleophilic substitution, and oxidation . The bromine atom in this compound can be replaced by other groups through nucleophilic substitution reactions, leading to the formation of various derivatives
Molecular Mechanism
The molecular mechanism of this compound primarily involves its reactivity as a bromopyridine derivative. It can participate in various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of this compound, potentially influencing its interactions with other molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-2-bromopyridine typically involves the bromination of 5-benzylpyridine. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining safety and efficiency. The choice of reagents and solvents is optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Benzyl-2-bromopyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds with various boronic acids or alkenes.
Oxidation and Reduction: The benzyl group can be oxidized to a carboxylic acid or reduced to a methyl group under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Heck Reaction: Palladium catalysts, alkenes, and bases like triethylamine in solvents such as N,N-dimethylformamide (DMF) or acetonitrile.
Major Products Formed:
Substituted Pyridines: Products with various functional groups replacing the bromine atom.
Biaryl Compounds: Products formed from cross-coupling reactions with boronic acids.
Aplicaciones Científicas De Investigación
Chemistry: 5-Benzyl-2-bromopyridine is used as a building block in organic synthesis to create more complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds and natural product analogs .
Biology and Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been studied for their potential antimicrobial and anticancer activities .
Industry: The compound is used in the development of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and conductive polymers .
Comparación Con Compuestos Similares
2-Amino-5-bromopyridine: Similar in structure but with an amino group instead of a benzyl group.
2-Bromo-5-methylpyridine: Similar but with a methyl group instead of a benzyl group.
Uniqueness: 5-Benzyl-2-bromopyridine is unique due to the presence of both a benzyl group and a bromine atom on the pyridine ring. This combination allows for versatile reactivity in synthetic applications, making it a valuable intermediate in the preparation of a wide range of chemical compounds .
Propiedades
IUPAC Name |
5-benzyl-2-bromopyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTLXDMSDACHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

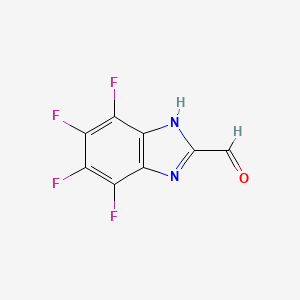

![2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole](/img/structure/B6306215.png)
![4-[(tert-Butoxy)carbonyl]-6-methylmorpholine-2-carboxylic acid](/img/structure/B6306225.png)

